Cas no 1638764-25-6 (3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride)
![3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/1638764-25-6x500.png)
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-bromo-1-(triisopropylsilyl)-1H-indole-6-sulfonyl chloride
- 3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride
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- インチ: 1S/C17H25BrClNO2SSi/c1-11(2)24(12(3)4,13(5)6)20-10-16(18)15-8-7-14(9-17(15)20)23(19,21)22/h7-13H,1-6H3
- InChIKey: CYHKQRZLNVANPX-UHFFFAOYSA-N
- ほほえんだ: N1([Si](C(C)C)(C(C)C)C(C)C)C2=C(C=CC(S(Cl)(=O)=O)=C2)C(Br)=C1
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2285-1G |
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride |
1638764-25-6 | 95% | 1g |
¥ 3,201.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2285-500mg |
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride |
1638764-25-6 | 95% | 500mg |
¥2130.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2285-100mg |
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride |
1638764-25-6 | 95% | 100mg |
¥962.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2285-1g |
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride |
1638764-25-6 | 95% | 1g |
¥3198.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2285-250.0mg |
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride |
1638764-25-6 | 95% | 250.0mg |
¥1279.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2285-250mg |
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride |
1638764-25-6 | 95% | 250mg |
¥1279.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2285-1.0g |
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride |
1638764-25-6 | 95% | 1.0g |
¥3198.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2285-100.0mg |
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride |
1638764-25-6 | 95% | 100.0mg |
¥962.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2285-500.0mg |
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride |
1638764-25-6 | 95% | 500.0mg |
¥2130.0000 | 2024-07-24 |
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chlorideに関する追加情報
3-Bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl Chloride (CAS No. 1638764-25-6): An Overview
3-Bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride (CAS No. 1638764-25-6) is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structural features, offers a wide range of applications in the development of novel pharmaceuticals, advanced materials, and chemical intermediates.
The molecular structure of 3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride is composed of a brominated indole core, a tris(isopropyl)silyl (TIPS) protecting group, and a sulfonyl chloride functional group. The bromine atom provides a valuable handle for further chemical modifications, such as cross-coupling reactions, while the TIPS group offers protection for the indole nitrogen, facilitating selective functionalization. The sulfonyl chloride moiety is highly reactive and can be readily converted into various derivatives through nucleophilic substitution reactions.
In the context of medicinal chemistry, 3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride has been extensively studied for its potential as a building block in the synthesis of bioactive molecules. Recent research has highlighted its utility in the development of small-molecule inhibitors targeting various biological pathways. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are implicated in numerous diseases including cancer and inflammatory disorders.
The reactivity and versatility of 3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride have also been leveraged in the field of materials science. Researchers at the University of California, Berkeley, demonstrated its application in the synthesis of conjugated polymers with tunable electronic properties. These polymers exhibit excellent performance in organic photovoltaic devices and field-effect transistors, making them promising candidates for next-generation electronic materials.
In addition to its applications in pharmaceuticals and materials science, 3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride serves as an important chemical intermediate in organic synthesis. Its unique combination of functional groups allows for a wide array of synthetic transformations, enabling chemists to access complex molecular architectures with high efficiency and selectivity. A notable example is its use in the total synthesis of natural products with intricate scaffolds, such as those found in marine natural products and alkaloids.
The synthetic accessibility and functional diversity of 3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride have been further enhanced by recent advances in catalytic methodologies. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Negishi coupling, have been successfully applied to this compound, providing efficient routes to diverse substituted indoles. These methodologies not only expand the scope of possible derivatives but also improve the overall synthetic efficiency and sustainability.
In conclusion, 3-bromo-1-[tris(propan-2-yl)silyl]-1H-indole-6-sulfonyl chloride (CAS No. 1638764-25-6) is a highly valuable compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity profile make it an indispensable tool for researchers engaged in organic synthesis, medicinal chemistry, and materials science. As ongoing research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in the development of innovative solutions to pressing scientific challenges.
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